molecular formula C17H19NO2 B268730 N-(3-methylphenyl)-2-propoxybenzamide

N-(3-methylphenyl)-2-propoxybenzamide

Cat. No.: B268730
M. Wt: 269.34 g/mol
InChI Key: BUUUUNOIXYBSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methylphenyl)-2-propoxybenzamide is a benzamide derivative featuring a 3-methylphenyl group attached to the amide nitrogen and a propoxy substituent at the ortho position of the benzoyl ring. The synthesis likely involves coupling 3-methylphenylamine with 2-propoxybenzoyl chloride, followed by purification via column chromatography and characterization by spectroscopic methods (e.g., $^1$H NMR, $^{13}$C NMR) and X-ray crystallography .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(3-methylphenyl)-2-propoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-3-11-20-16-10-5-4-9-15(16)17(19)18-14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3,(H,18,19)

InChI Key

BUUUUNOIXYBSQW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and applications are influenced by:

  • Alkoxy Chain Length : The propoxy group (3 carbons) differs from shorter (methoxy) or longer (e.g., hexyloxy) chains, impacting lipophilicity and bioactivity .
Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Key Functional Groups Reported Activity/Use Reference
N-(3-Methylphenyl)-2-propoxybenzamide N-(3-methylphenyl), 2-propoxy Benzamide, alkoxy Hypothetical agrochemical
Mepronil N-(3-isopropoxyphenyl), 2-methyl Benzamide, methyl, isopropoxy Fungicide
AMTB (TRPM8 antagonist) N-(2-thienylmethyl), 2-methoxy Benzamide, thienyl, methoxy TRPM8 inhibition
Compound 2b () N-(3-methylphenyl), phosphonate-thienyl Phosphonate, thienyl Weak herbicidal activity
Alkoxyphenylcarbamic acid derivatives Variable alkoxy (C1–C10) Carbamate, alkoxy Photosynthesis inhibition

Physicochemical Properties

  • Solubility : Polar groups like phosphonate (Compound 2b) improve water solubility but may reduce cell penetration, whereas the target compound’s alkoxy group balances lipophilicity and solubility .

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